(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Overview
Description
®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate is a chiral organophosphorus compound It is known for its unique structural features, which include two naphthyl rings connected by a phosphorus atom, and triphenylsilyl groups attached to the naphthyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1’-binaphthyl-2,2’-diol, which is then converted into the corresponding phosphoric acid derivative.
Silylation: The diol is reacted with chlorotriphenylsilane in the presence of a base such as triethylamine to introduce the triphenylsilyl groups.
Phosphorylation: The silylated binaphthyl compound is then treated with phosphorus oxychloride (POCl3) to form the phosphoric acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing derivatives.
Reduction: Reduction reactions can modify the phosphorus center or the naphthyl rings.
Substitution: The triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the naphthyl rings or the phosphorus center.
Scientific Research Applications
Chemistry
In chemistry, ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate is used as a chiral ligand in asymmetric catalysis. It can facilitate enantioselective reactions, leading to the formation of chiral products with high optical purity.
Biology
The compound’s chiral nature makes it useful in studying enzyme mechanisms and interactions with biological molecules. It can serve as a model compound for understanding chiral recognition and binding in biological systems.
Medicine
In medicinal chemistry, this compound can be used to develop chiral drugs and study their interactions with biological targets. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.
Industry
Industrially, ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role in asymmetric synthesis makes it valuable for producing enantiomerically pure compounds on a large scale.
Mechanism of Action
The mechanism by which ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its ability to act as a chiral ligand. It can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products. The molecular targets and pathways involved include:
Metal Coordination: The phosphorus atom and the naphthyl rings can coordinate with transition metals, forming chiral complexes.
Stereocontrol: The bulky triphenylsilyl groups provide steric hindrance, which helps control the orientation of substrates in the catalytic cycle, leading to enantioselective outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: The enantiomer of the compound , with similar properties but opposite chirality.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral ligand used in asymmetric catalysis, but with diphenylphosphino groups instead of triphenylsilyl groups.
TADDOL (α,α,α’,α’-Tetraaryl-1,3-dioxolane-4,5-dimethanol): A chiral diol used in asymmetric synthesis, with a different structural framework.
Uniqueness
®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate is unique due to its combination of triphenylsilyl groups and a binaphthyl backbone, which provides both steric bulk and electronic properties that are advantageous in asymmetric catalysis. Its ability to form stable chiral complexes with metals sets it apart from other chiral ligands.
This detailed overview highlights the significance and versatility of ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate in various scientific and industrial applications
Properties
IUPAC Name |
(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-triphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H41O4PSi2/c57-61(58)59-55-51(62(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)60-61)63(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,57,58) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQOCXQVIFQJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H41O4PSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791616-55-2, 929097-92-7 | |
Record name | (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 929097-92-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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